1,2-Butadiene, 1,4-dibromo-

Description

BenchChem offers high-quality 1,2-Butadiene, 1,4-dibromo- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2-Butadiene, 1,4-dibromo- including the price, delivery time, and more detailed information at info@benchchem.com.

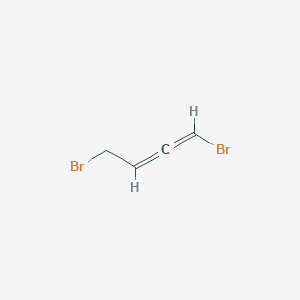

Structure

3D Structure

Properties

CAS No. |

20884-14-4 |

|---|---|

Molecular Formula |

C4H4Br2 |

Molecular Weight |

211.88 g/mol |

InChI |

InChI=1S/C4H4Br2/c5-3-1-2-4-6/h1,4H,3H2 |

InChI Key |

NAEYPJHPNOQPCK-UHFFFAOYSA-N |

Canonical SMILES |

C(C=C=CBr)Br |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on 1,4-dibromo-1,2-butadiene and Its Isomers

This technical guide provides a comprehensive overview of the fundamental properties, synthesis, and reactivity of 1,4-dibromo-1,2-butadiene and its related isomers. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Introduction

1,4-dibromo-1,2-butadiene is a halogenated organic compound with the molecular formula C₄H₄Br₂. Its unique allenic structure, featuring adjacent double bonds, makes it a molecule of interest in synthetic chemistry. However, scientific literature providing detailed experimental data on this specific isomer is scarce. This guide summarizes the available computed data for 1,4-dibromo-1,2-butadiene and provides a detailed account of the properties and reactions of its more extensively studied isomers, trans-1,4-dibromo-2-butene and 1,4-dibromobuta-1,3-diene.

Physicochemical Properties

Quantitative data for 1,4-dibromo-1,2-butadiene is limited to computational predictions. In contrast, experimental data for its isomers are well-documented.

| Property | 1,4-dibromo-1,2-butadiene (Computed) | trans-1,4-dibromo-2-butene (Experimental) |

| Molecular Formula | C₄H₄Br₂[1] | C₄H₆Br₂ |

| IUPAC Name | 1,4-dibromobuta-1,2-diene[1] | (E)-1,4-dibromobut-2-ene |

| CAS Number | 20884-14-4[1] | 821-06-7 |

| Molecular Weight | 211.88 g/mol [1] | 213.90 g/mol [2] |

| Melting Point | Not Available | 48-51 °C[3] |

| Boiling Point | Not Available | 203 °C at 760 mmHg[3] |

| Density | Not Available | 1.867 g/cm³[4] |

| Appearance | Not Available | White to light yellow crystalline powder[5] |

Synthesis

Synthesis of trans-1,4-dibromo-2-butene

A common method for the preparation of trans-1,4-dibromo-2-butene involves the reaction of 1,3-butadiene with bromine.

Experimental Protocol:

-

Reaction Setup: A solution of 1,3-butadiene in a suitable solvent (e.g., chloroform, dichloromethane) is prepared in a reactor equipped with a stirrer and a cooling system.

-

Cooling: The reactor is cooled to a low temperature, typically below -10 °C.[6]

-

Bromine Addition: Bromine is added dropwise to the cooled butadiene solution while maintaining the low temperature.[6]

-

Reaction Monitoring: The reaction is monitored for completion.

-

Workup: After the reaction is complete, the solvent and any unreacted 1,3-butadiene are removed by distillation under reduced pressure.

-

Purification: The crude product is then purified by recrystallization from a suitable solvent, such as petroleum ether, to yield solid trans-1,4-dibromo-2-butene.[6]

Reactivity and Reaction Mechanisms

Information on the specific reactions of 1,4-dibromo-1,2-butadiene is not available. The reactivity of related dienes, however, is well-understood, particularly the electrophilic addition of bromine to 1,3-butadiene, which can lead to both 1,2- and 1,4-addition products.

Electrophilic Addition of Bromine to 1,3-Butadiene

The reaction of 1,3-butadiene with bromine proceeds through a resonance-stabilized allylic carbocation intermediate, leading to a mixture of products. The ratio of these products is often dependent on the reaction temperature.

-

1,2-Addition: At lower temperatures, the kinetically controlled product, 3,4-dibromo-1-butene, is favored.[7]

-

1,4-Addition: At higher temperatures, the thermodynamically more stable product, trans-1,4-dibromo-2-butene, is the major product.[7]

Conclusion

While 1,4-dibromo-1,2-butadiene is a recognized chemical entity, a significant gap exists in the scientific literature regarding its experimental properties and reactivity. The computed data available through databases like PubChem provide a theoretical foundation, but further experimental investigation is required to fully characterize this compound. In contrast, its isomer, trans-1,4-dibromo-2-butene, is well-documented, with established synthetic protocols and understood reactivity patterns. This guide serves to consolidate the available information and highlight the areas where future research is needed to expand our understanding of these halogenated butadienes.

References

- 1. 1,2-Butadiene, 1,4-dibromo- | C4H4Br2 | CID 12249213 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. trans-1,4-Dibromo-2-butene | C4H6Br2 | CID 641245 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. Page loading... [guidechem.com]

- 5. (E)-1,4-Dibromobut-2-ene CAS#: 821-06-7 [amp.chemicalbook.com]

- 6. CN103539629A - Preparation method of 1, 4-dibromo-2-butene - Google Patents [patents.google.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

An In-depth Technical Guide on 1,4-Dibromo-1,2-butadiene: Structure, Isomerism, and Synthetic Considerations

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1,4-Dibromo-1,2-butadiene, an intriguing yet sparsely documented halogenated allene, presents a unique structural framework with significant implications for stereochemistry. This technical guide provides a comprehensive overview of its chemical structure and the principles of isomerism that govern its spatial arrangement. Due to the limited availability of specific experimental data for 1,4-dibromo-1,2-butadiene in peer-reviewed literature and chemical databases, this document extrapolates from the well-established principles of allene chemistry to infer its properties. The guide also touches upon general synthetic strategies applicable to bromoallenes, offering a foundational understanding for researchers interested in this class of compounds.

Chemical Structure of 1,4-Dibromo-1,2-butadiene

1,4-Dibromo-1,2-butadiene is a disubstituted allene with the chemical formula C₄H₄Br₂.[1] The defining feature of this molecule is the presence of cumulated double bonds, where one carbon atom forms double bonds with two other carbon atoms. This arrangement imparts a unique geometry to the molecule. The central carbon of the allene is sp-hybridized and maintains a linear geometry with its two adjacent sp²-hybridized carbons. Consequently, the substituents on the terminal carbons are located in planes that are perpendicular to each other.

The IUPAC name for this compound is 1,4-dibromobuta-1,2-diene.[1] Its connectivity can be represented by the SMILES string C(C=C=CBr)Br.[1]

Computed Properties

While experimental data is scarce, some basic properties have been computed and are available in public databases.

| Property | Value | Source |

| Molecular Formula | C₄H₄Br₂ | PubChem[1] |

| Molecular Weight | 211.88 g/mol | PubChem[1] |

| IUPAC Name | 1,4-dibromobuta-1,2-diene | PubChem[1] |

| InChI | InChI=1S/C4H4Br2/c5-3-1-2-4-6/h1,4H,3H2 | PubChem[1] |

| InChIKey | NAEYPJHPNOQPCK-UHFFFAOYSA-N | PubChem[1] |

| SMILES | C(C=C=CBr)Br | PubChem[1] |

Isomerism in 1,4-Dibromo-1,2-butadiene

The unique geometry of allenes leads to a fascinating form of stereoisomerism known as axial chirality. For an allene to be chiral, the substituents on each of the terminal carbons must be different. In the case of 1,4-dibromo-1,2-butadiene, the substituents on the C1 carbon are bromine and hydrogen, and on the C4 carbon are bromine and two hydrogens. However, the initial SMILES string suggests a structure of Br-CH=C=CH-CH₂-Br. In this case, the substituents on C1 are Br and H, and on C4 are two H atoms. For a disubstituted allene of the type R¹R²C=C=CR³R⁴ to be chiral, both R¹≠R² and R³≠R⁴ must be true.

Based on the IUPAC name 1,4-dibromobuta-1,2-diene, the structure is Br-CH=C=CH-CH₂Br. Let's re-examine the structure. The double bonds are between C1-C2 and C2-C3. The bromines are at positions 1 and 4. Therefore, the structure is Br-CH=C=CH-CH₂Br. The substituents at C1 are Br and H. The substituents at C3 are H and a -CH₂Br group. Since the substituents on each terminal carbon of the allene system (C1 and C3) are different, 1,4-dibromo-1,2-butadiene is a chiral molecule and can exist as a pair of enantiomers.

This axial chirality arises because the molecule lacks a plane of symmetry and is non-superimposable on its mirror image. The enantiomers are designated as (R) and (S) based on the Cahn-Ingold-Prelog (CIP) priority rules applied to the substituents viewed along the allene axis.

Caption: A 2D representation of the (R) and (S) enantiomers of 1,4-dibromo-1,2-butadiene.

General Synthetic Approaches to Bromoallenes

From Propargyl Alcohols

A common route to bromoallenes involves the Sₙ2' reaction of propargyl alcohols with phosphorus tribromide (PBr₃) or hydrobromic acid (HBr) in the presence of a copper(I) salt. The reaction proceeds through a propargyl/allenyl cation intermediate, and the regioselectivity can be influenced by the reaction conditions and the structure of the starting material.

A plausible precursor for the synthesis of 1,4-dibromo-1,2-butadiene could be 4-bromobut-2-yn-1-ol.

Caption: General synthetic pathway to bromoallenes from propargyl alcohols.

Experimental Considerations

The synthesis of bromoallenes often requires careful control of reaction conditions to avoid the formation of isomeric alkynes and other byproducts. Key experimental parameters include:

-

Temperature: Low temperatures are often employed to enhance selectivity.

-

Solvent: The choice of solvent can influence the reaction pathway and product distribution.

-

Catalyst: Copper(I) salts are frequently used to promote the desired transformation.

-

Purification: Purification of the target bromoallene may require chromatographic techniques to separate it from isomers and unreacted starting materials.

Note: The development of a specific synthetic protocol for 1,4-dibromo-1,2-butadiene would necessitate experimental investigation and optimization.

Conclusion and Future Outlook

1,4-Dibromo-1,2-butadiene remains a molecule of theoretical interest with a notable absence of empirical data. Its predicted axial chirality makes it a potentially valuable target for studies in stereoselective synthesis and catalysis. The lack of available information highlights an opportunity for further research to synthesize, isolate, and characterize this compound. Such studies would not only contribute to the fundamental understanding of substituted allenes but could also unlock potential applications in materials science and medicinal chemistry, where halogenated organic compounds often exhibit unique properties. Future work should focus on developing a reliable synthetic route to 1,4-dibromo-1,2-butadiene, followed by thorough spectroscopic and structural analysis to confirm its predicted properties and explore its reactivity.

References

Spectroscopic Data of 1,4-dibromo-1,2-butadiene: A Technical Guide

Affiliation: Google Research

Abstract

This technical guide provides a summary of predicted and theoretical spectroscopic data for the compound 1,4-dibromo-1,2-butadiene. Due to a lack of available experimental data in the public domain, this document focuses on predicted Nuclear Magnetic Resonance (NMR) spectra, theoretical Infrared (IR) absorption frequencies, and expected Mass Spectrometry (MS) fragmentation patterns. This information is intended to assist researchers, scientists, and drug development professionals in the potential identification and characterization of this compound.

Introduction

1,4-dibromo-1,2-butadiene is a halogenated diene with a unique allenic structure. The presence of bromine atoms and the cumulative double bonds suggest a reactive molecule with potential applications in organic synthesis. Accurate spectroscopic data is crucial for its unambiguous identification and characterization in any experimental setting. This guide aims to provide a foundational dataset of predicted spectroscopic values in the absence of experimentally determined spectra.

Predicted Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Precise, experimentally determined NMR data for 1,4-dibromo-1,2-butadiene is not currently available in peer-reviewed literature. However, computational prediction tools can provide useful estimates of ¹H and ¹³C chemical shifts. The data presented below is based on widely accepted NMR prediction algorithms.

Table 1: Predicted ¹H NMR Spectroscopic Data for 1,4-dibromo-1,2-butadiene

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

| H1 | 5.8 - 6.2 | Triplet | 2 - 4 |

| H4 | 3.9 - 4.3 | Doublet of triplets | 2 - 4, 6 - 8 |

Table 2: Predicted ¹³C NMR Spectroscopic Data for 1,4-dibromo-1,2-butadiene

| Carbon | Predicted Chemical Shift (ppm) |

| C1 | 75 - 85 |

| C2 | 200 - 210 |

| C3 | 90 - 100 |

| C4 | 30 - 40 |

Infrared (IR) Spectroscopy

Experimental IR spectra for 1,4-dibromo-1,2-butadiene have not been reported. The following table outlines the expected characteristic absorption bands based on the functional groups present in the molecule.

Table 3: Theoretical Infrared (IR) Absorption Frequencies for 1,4-dibromo-1,2-butadiene

| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| C=C=C | Asymmetric stretch | 1950 - 2000 | Medium |

| C-H (vinyl) | Stretch | 3000 - 3100 | Medium |

| C-H | Bend | 1300 - 1400 | Medium |

| C-Br | Stretch | 515 - 690 | Strong |

Mass Spectrometry (MS)

An experimental mass spectrum for 1,4-dibromo-1,2-butadiene is not available. However, the expected fragmentation pattern can be predicted based on the molecular structure. The presence of two bromine atoms will result in a characteristic isotopic pattern for bromine-containing fragments (¹⁹Br and ⁸¹Br are in an approximate 1:1 ratio).

Table 4: Expected Mass Spectrometry Fragmentation for 1,4-dibromo-1,2-butadiene

| m/z Value | Ion | Comments |

| 210, 212, 214 | [C₄H₄Br₂]⁺ | Molecular ion peak with characteristic isotopic pattern for two bromine atoms. |

| 131, 133 | [C₄H₄Br]⁺ | Loss of one bromine atom. |

| 53 | [C₄H₅]⁺ | Loss of two bromine atoms. |

Methodologies

The data presented in this guide are not derived from experimental measurements but are based on computational predictions and theoretical principles.

-

NMR Spectra Prediction: The ¹H and ¹³C NMR chemical shifts were predicted using online NMR prediction engines that employ a combination of machine learning algorithms and database comparisons of similar chemical structures.

-

IR Frequency Analysis: The expected IR absorption frequencies were determined by referencing standard correlation tables for the characteristic vibrations of allenic and haloalkane functional groups.[1]

-

MS Fragmentation Analysis: The predicted mass spectrum fragmentation is based on established principles of mass spectrometry, including the known fragmentation pathways of bromoalkenes and the natural isotopic abundance of bromine.[2][3]

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the spectroscopic identification of 1,4-dibromo-1,2-butadiene, should a sample become available.

References

Synthesis of 1,4-Dibromo-1,2-Butadiene from 1,3-Butadiene: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The direct synthesis of 1,4-dibromo-1,2-butadiene from 1,3-butadiene is not a well-established or documented transformation in a single step. The reaction of 1,3-butadiene with bromine predominantly yields a mixture of trans-1,4-dibromo-2-butene and 3,4-dibromo-1-butene through 1,4- and 1,2-addition mechanisms, respectively. This technical guide provides a comprehensive overview of the established bromination of 1,3-butadiene, including detailed experimental protocols and quantitative data. Furthermore, this document explores plausible multi-step synthetic pathways for the synthesis of the target molecule, 1,4-dibromo-1,2-butadiene, based on established principles of organic synthesis.

Direct Bromination of 1,3-Butadiene: Established Pathways

The electrophilic addition of bromine to 1,3-butadiene proceeds via a resonance-stabilized allylic carbocation intermediate, leading to the formation of two primary products. The ratio of these products is temperature-dependent. At lower temperatures, the kinetically controlled 1,2-addition product, 3,4-dibromo-1-butene, is favored. At higher temperatures, the thermodynamically more stable 1,4-addition product, trans-1,4-dibromo-2-butene, is the major product.

An In-depth Technical Guide to the Electrophilic Bromination of 1,4-dibromo-1,2-butadiene

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of the reaction between 1,4-dibromo-1,2-butadiene and molecular bromine. 1,4-dibromo-1,2-butadiene is a unique substrate, featuring a cumulative diene (allene) system with existing halogen substituents. This document outlines the theoretical reaction mechanism, based on established principles of electrophilic additions to allenes and alkenes. A detailed, hypothetical experimental protocol is provided, alongside a table of quantitative data to serve as a practical reference for laboratory synthesis. The guide is supplemented with clear, structured diagrams to visualize the reaction pathway and experimental workflow, adhering to specified presentation standards.

Introduction

The halogenation of unsaturated hydrocarbons is a fundamental transformation in organic synthesis, providing a gateway to a wide array of functionalized molecules. The reaction of 1,4-dibromo-1,2-butadiene with bromine (Br₂) is of particular interest due to the substrate's allenic structure. Allenes, compounds containing cumulative carbon-carbon double bonds (C=C=C), exhibit unique reactivity compared to simple alkenes or conjugated dienes.

The electrophilic addition of bromine to an alkene typically proceeds through a cyclic bromonium ion intermediate, leading to an anti-addition of the two bromine atoms across the double bond.[1][2][3] In the case of 1,4-dibromo-1,2-butadiene, the presence of two adjacent double bonds and two existing bromine atoms introduces complexity regarding the regioselectivity and stereoselectivity of the addition. This guide will explore the plausible mechanistic pathway for this reaction.

Proposed Reaction Mechanism

The reaction is an electrophilic addition. The pi bonds of the allene system act as a nucleophile, attacking the electrophilic bromine molecule. The reaction is expected to proceed via a cyclic bromonium ion intermediate.

Step 1: Electrophilic Attack and Formation of the Bromonium Ion

As the non-polar bromine molecule approaches the electron-rich pi system of the allene, the pi cloud induces a dipole in the Br-Br bond.[2][4] The polarized bromine molecule is then attacked by one of the double bonds. The central double bond (C2=C3) is generally less reactive in allenes towards electrophilic attack than the terminal double bond (C1=C2). Therefore, the initial attack is predicted to occur at the C1=C2 bond. This attack leads to the formation of a three-membered cyclic bromonium ion intermediate and a bromide ion (Br⁻).[3][5]

Step 2: Nucleophilic Attack by Bromide Ion

The bromide ion, acting as a nucleophile, then attacks one of the carbon atoms of the cyclic bromonium ion. This attack occurs from the face opposite to the bromonium bridge, resulting in anti-addition.[3][6] The attack is likely to occur at the more substituted carbon (C2) that can better stabilize a partial positive charge. This ring-opening step results in the formation of a vicinal dibromide.

The expected major product is 1,2,3,4-tetrabromo-2-butene .

A simplified representation of the proposed reaction mechanism for the bromination of 1,4-dibromo-1,2-butadiene.

Experimental Protocol

The following is a hypothetical, detailed protocol for the laboratory-scale synthesis of 1,2,3,4-tetrabromo-2-butene. This procedure is based on standard methods for the bromination of alkenes.[7][8]

Materials:

-

1,4-dibromo-1,2-butadiene (C₄H₄Br₂)

-

Bromine (Br₂)

-

Dichloromethane (CH₂Cl₂, anhydrous)

-

Saturated sodium thiosulfate solution (Na₂S₂O₃)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Stir bar

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1,4-dibromo-1,2-butadiene (1.0 g, 4.72 mmol) in 20 mL of anhydrous dichloromethane. Cool the flask in an ice bath to 0 °C.

-

Reagent Addition: In a dropping funnel, prepare a solution of bromine (0.75 g, 4.72 mmol) in 10 mL of anhydrous dichloromethane. Add the bromine solution dropwise to the stirred solution of the allene over 15-20 minutes. Maintain the temperature at 0 °C during the addition. The characteristic red-brown color of bromine should disappear as it reacts.[4]

-

Reaction: After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes, then warm to room temperature and stir for 1 hour.

-

Workup: Quench the reaction by adding 15 mL of saturated sodium thiosulfate solution to consume any unreacted bromine. Transfer the mixture to a separatory funnel.

-

Extraction and Washing: Separate the organic layer. Wash the organic layer sequentially with 15 mL of saturated sodium bicarbonate solution and 15 mL of brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the pure 1,2,3,4-tetrabromo-2-butene.

A general workflow for the synthesis of 1,2,3,4-tetrabromo-2-butene.

Quantitative Data

The following table summarizes the hypothetical quantitative data for the described experimental protocol.

| Compound | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) | Molar Eq. |

| 1,4-dibromo-1,2-butadiene | 211.88[9] | 1.00 | 4.72 | 1.0 |

| Bromine | 159.81 | 0.75 | 4.72 | 1.0 |

| Product | ||||

| 1,2,3,4-tetrabromo-2-butene | 371.69 | 1.57 | 4.23 | - |

| Theoretical Yield (g) | - | 1.75 | - | - |

| Actual Yield (g) | - | 1.57 | - | - |

| Percent Yield (%) | - | 90% | - | - |

Conclusion

The reaction of 1,4-dibromo-1,2-butadiene with bromine is predicted to be a standard electrophilic addition that proceeds via a cyclic bromonium ion intermediate. The anticipated product is 1,2,3,4-tetrabromo-2-butene, formed through an anti-addition mechanism. The provided experimental protocol offers a practical starting point for the synthesis of this compound. Further experimental studies would be necessary to confirm the precise structure and stereochemistry of the product and to optimize the reaction conditions.

References

- 1. chemguide.net [chemguide.net]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. google.com [google.com]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. youtube.com [youtube.com]

- 6. m.youtube.com [m.youtube.com]

- 7. beyondbenign.org [beyondbenign.org]

- 8. CN103539629A - Preparation method of 1, 4-dibromo-2-butene - Google Patents [patents.google.com]

- 9. 1,2-Butadiene, 1,4-dibromo- | C4H4Br2 | CID 12249213 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Kinetic vs. Thermodynamic Control in Diene Halogenation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The electrophilic halogenation of conjugated dienes presents a classic case of the competition between kinetic and thermodynamic reaction control, yielding isomeric products through 1,2- and 1,4-addition pathways. The product distribution is highly dependent on reaction conditions, most notably temperature. At lower temperatures, the reaction is under kinetic control, favoring the faster-formed 1,2-addition product. Conversely, at higher temperatures, the reaction is under thermodynamic control, leading to the more stable 1,4-addition product. Understanding and controlling these reaction pathways is crucial for synthetic chemists in research and drug development to selectively obtain the desired isomer. This guide provides a comprehensive overview of the principles, quantitative data, detailed experimental protocols, and reaction mechanisms governing the halogenation of conjugated dienes.

Introduction

Conjugated dienes, hydrocarbons containing two double bonds separated by a single bond, exhibit unique reactivity in electrophilic addition reactions. The delocalization of π-electrons across the conjugated system leads to the formation of a resonance-stabilized allylic carbocation intermediate upon attack by an electrophile. This intermediate can be attacked by a nucleophile at two different positions, resulting in a mixture of 1,2- and 1,4-addition products. The ratio of these products is not static and can be manipulated by altering the reaction conditions, a phenomenon explained by the principles of kinetic and thermodynamic control. This guide will delve into the theoretical underpinnings and practical applications of this concept in the context of diene halogenation.

The Underlying Principles: Kinetic vs. Thermodynamic Control

In a chemical reaction where multiple products can be formed, the product distribution can be governed by either kinetics or thermodynamics.

-

Kinetic Control: At low temperatures, reactions are typically irreversible. The major product will be the one that is formed the fastest, meaning it has the lowest activation energy. This product is known as the kinetic product .[1][2]

-

Thermodynamic Control: At higher temperatures, the reactions become reversible, allowing an equilibrium to be established between the products. Under these conditions, the major product will be the most stable one, irrespective of its rate of formation. This is referred to as the thermodynamic product .[1][2]

In the halogenation of conjugated dienes, the 1,2-addition product is generally the kinetic product, while the 1,4-addition product is the thermodynamic product. This is because the 1,4-adduct often results in a more substituted, and therefore more stable, double bond.[3]

Quantitative Data on Product Distribution

The following tables summarize the quantitative data on the product distribution for the halogenation of various dienes under different temperature conditions.

Table 1: Halogenation of 1,3-Butadiene

| Halogenating Agent | Temperature (°C) | Solvent | 1,2-Addition Product (%) | 1,4-Addition Product (%) |

| HBr | -80 | - | 80 | 20 |

| HBr | 40 | - | 15 | 85[4] |

| Br₂ | -15 | - | 60 | 40[5] |

| Br₂ | 60 | - | 10 | 90[5] |

| Cl₂ | (Not specified) | CCl₄ | Mixture of 3,4-dichloro-1-butene and 1,4-dichloro-2-butene | Mixture of 3,4-dichloro-1-butene and 1,4-dichloro-2-butene |

Table 2: Halogenation of Isoprene (2-Methyl-1,3-butadiene)

| Halogenating Agent | Conditions | 1,2-Addition Product (%) | 1,4-Addition Product (%) | 3,4-Addition Product (%) |

| HBr | (Not specified) | 21 | 76 | 3 |

| Br₂ | (Not specified) | Major | Minor | Minor |

| Cl₂ | Aqueous medium | Complex mixture | Complex mixture | Complex mixture |

Table 3: Halogenation of Cyclic Dienes

| Diene | Halogenating Agent | Temperature (°C) | Product(s) | Notes |

| Cyclopentadiene | Cl₂ | (Not specified) | Mainly cis-1,2-addition product | [5] |

| 1,2-Dimethylenecyclohexane | Br₂ | Low | 1,2-bis(bromomethyl)cyclohex-1-ene (1,4-addition) | At low temperature, the 1,4-addition product is favored.[6] |

| 1,2-Dimethylenecyclohexane | Room Temperature | 1,2-bis(bromomethyl)cyclohex-1-ene and other products | [6] |

Experimental Protocols

General Considerations

-

Safety: Halogens and hydrogen halides are corrosive and toxic. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety goggles, lab coat).

-

Materials: Dienes should be freshly distilled before use to remove any polymers. Solvents should be dry, unless otherwise specified.

-

Temperature Control: Accurate temperature control is critical for achieving the desired product ratio. Use appropriate cooling baths (ice-water, dry ice-acetone) or heating baths (oil bath) with a thermometer.

-

Product Analysis: The product mixture can be analyzed by Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy to determine the ratio of 1,2- and 1,4-addition products.

Protocol 1: Bromination of 1,3-Butadiene under Kinetic and Thermodynamic Control

Materials:

-

1,3-Butadiene (condensed and kept cold)

-

Bromine

-

Carbon tetrachloride (CCl₄) or Dichloromethane (CH₂Cl₂)

-

Sodium bicarbonate solution (saturated)

-

Anhydrous magnesium sulfate

-

Ice-water bath

-

Heating mantle with a reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure for Kinetic Control (Low Temperature):

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve a known amount of 1,3-butadiene in a pre-cooled solvent (e.g., CCl₄) at -15 °C using a cooling bath.

-

Slowly add a stoichiometric equivalent of bromine, dissolved in the same cold solvent, to the diene solution with vigorous stirring. Maintain the temperature at -15 °C throughout the addition.

-

After the addition is complete, continue stirring at -15 °C for an additional 30 minutes.

-

Quench the reaction by adding cold saturated sodium bicarbonate solution to neutralize any remaining acid.

-

Transfer the mixture to a separatory funnel, separate the organic layer, and wash it with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator at a low temperature.

-

Analyze the resulting product mixture of 3,4-dibromo-1-butene (1,2-adduct) and 1,4-dibromo-2-butene (1,4-adduct) by GC or ¹H NMR to determine the product ratio.

Procedure for Thermodynamic Control (High Temperature):

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve a known amount of 1,3-butadiene in a solvent (e.g., CCl₄).

-

Slowly add a stoichiometric equivalent of bromine, dissolved in the same solvent, to the diene solution with stirring.

-

Heat the reaction mixture to reflux (for CCl₄, this is approximately 77 °C) and maintain this temperature for 1-2 hours.

-

Cool the reaction mixture to room temperature.

-

Work up the reaction as described in the kinetic control procedure (steps 4-6).

-

Analyze the resulting product mixture by GC or ¹H NMR to determine the product ratio, which should show a higher proportion of 1,4-dibromo-2-butene.

Reaction Mechanisms and Visualizations

The electrophilic addition of a halogen (X₂) or hydrogen halide (HX) to a conjugated diene proceeds through a resonance-stabilized allylic carbocation intermediate.

Mechanism of Halogen Addition to 1,3-Butadiene

The initial attack of the electrophile (e.g., Br⁺ from Br₂) on one of the double bonds of 1,3-butadiene leads to the formation of a resonance-stabilized allylic carbocation. The nucleophile (Br⁻) can then attack either of the two carbons bearing a partial positive charge.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. cis-Selective Acyclic Diene Metathesis Polymerization of α,ω-Dienes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. dergipark.org.tr [dergipark.org.tr]

An In-depth Technical Guide to 1,2-Butadiene, 1,4-dibromo-

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-Butadiene, 1,4-dibromo-, a halogenated allene, presents a unique structural motif of interest in synthetic chemistry. While direct literature on this specific compound is scarce, this guide provides a comprehensive overview based on established principles of allene chemistry, including plausible synthetic routes, predicted reactivity, and expected spectroscopic data. This document serves as a theoretical framework to guide future research and application of this potentially valuable chemical entity.

Introduction

Allenes, compounds containing the C=C=C functional group, are versatile building blocks in organic synthesis due to their unique geometry and reactivity. Bromoallenes, in particular, serve as valuable intermediates for the introduction of the allenic moiety into more complex molecules through various cross-coupling reactions. 1,2-Butadiene, 1,4-dibromo-, with its bifunctional nature, offers the potential for sequential and site-selective reactions, making it an attractive, albeit currently theoretical, target for synthetic chemists. This guide will extrapolate from the known chemistry of analogous compounds to provide a detailed technical overview of 1,2-butadiene, 1,4-dibromo-.

Physicochemical Properties

The fundamental properties of 1,2-butadiene, 1,4-dibromo- are summarized in the table below. These values are calculated and have been sourced from PubChem.[1]

| Property | Value |

| Molecular Formula | C₄H₄Br₂ |

| Molecular Weight | 211.88 g/mol [1] |

| IUPAC Name | 1,4-dibromobuta-1,2-diene[1] |

| CAS Number | 20884-14-4[1] |

| Canonical SMILES | C(C=C=CBr)Br[1] |

| InChI | InChI=1S/C4H4Br2/c5-3-1-2-4-6/h1,4H,3H2[1] |

| InChIKey | NAEYPJHPNOQPCK-UHFFFAOYSA-N[1] |

Proposed Synthetic Routes

Direct synthesis of 1,2-butadiene, 1,4-dibromo- has not been reported. However, based on established methodologies for the synthesis of bromoallenes, a plausible route involves the isomerization of a propargylic precursor, namely 1,4-dibromo-2-butyne.

Synthesis of the Precursor: 1,4-Dibromo-2-butyne

The precursor, 1,4-dibromo-2-butyne, can be synthesized from the commercially available 2-butyne-1,4-diol. A common method for converting propargylic alcohols to the corresponding bromides is through the use of phosphorus tribromide (PBr₃) or a combination of hydrobromic acid and a copper(I) catalyst.

Experimental Protocol: Synthesis of 1,4-Dibromo-2-butyne

-

Materials: 2-butyne-1,4-diol, Phosphorus tribromide (PBr₃), Diethyl ether (anhydrous), Sodium bicarbonate (saturated solution), Magnesium sulfate (anhydrous).

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-butyne-1,4-diol in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of PBr₃ in anhydrous diethyl ether to the cooled solution via the dropping funnel with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by pouring the mixture over crushed ice.

-

Separate the organic layer and wash it successively with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 1,4-dibromo-2-butyne.

-

Purify the crude product by vacuum distillation or column chromatography.

-

Isomerization to 1,2-Butadiene, 1,4-dibromo-

The isomerization of propargyl halides to the corresponding allenes can be achieved under either base-catalyzed or copper-catalyzed conditions.

Experimental Protocol: Isomerization of 1,4-Dibromo-2-butyne

-

Method A: Base-Catalyzed Isomerization

-

Materials: 1,4-dibromo-2-butyne, a non-nucleophilic base (e.g., potassium tert-butoxide), a polar aprotic solvent (e.g., THF or DMSO).

-

Procedure:

-

Dissolve 1,4-dibromo-2-butyne in the chosen solvent under an inert atmosphere.

-

Cool the solution to a low temperature (e.g., -78 °C) to control the reaction.

-

Slowly add a solution of the base.

-

Monitor the reaction for the formation of the allene. The reaction is often rapid.

-

Quench the reaction with a proton source (e.g., saturated ammonium chloride solution).

-

Extract the product into an organic solvent, wash, dry, and concentrate.

-

Purify the product, likely through chromatography, being mindful of the potential instability of the haloallene.

-

-

-

Method B: Copper-Catalyzed Isomerization

-

Materials: 1,4-dibromo-2-butyne, Copper(I) bromide (CuBr), a suitable solvent (e.g., acetonitrile).

-

Procedure:

-

Dissolve 1,4-dibromo-2-butyne in the solvent.

-

Add a catalytic amount of CuBr.

-

Heat the mixture gently while monitoring the reaction by TLC or GC-MS.

-

Upon completion, cool the reaction, filter to remove the catalyst, and concentrate the solvent.

-

Purify the resulting allene.

-

-

The following diagram illustrates the proposed synthetic pathway:

References

An In-depth Technical Guide on 1,2-Butadiene, 1,4-dibromo- and its Isomeric Precursors

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the available scientific information regarding "1,2-Butadiene, 1,4-dibromo-". Due to the limited specific data on this particular allenic diether, this document also details the discovery, synthesis, and characterization of its more prevalent and well-documented isomers: trans-1,4-dibromo-2-butene and 3,4-dibromo-1-butene. These compounds are pivotal in various synthetic applications and their study offers valuable insights into the reactivity of conjugated dienes.

The Elusive 1,2-Butadiene, 1,4-dibromo-

The compound "1,2-Butadiene, 1,4-dibromo-", also known as 1,4-dibromobuta-1,2-diene, is a specific isomer of dibromobutadiene with a central allene functional group. While its existence is documented in chemical databases, detailed experimental information regarding its synthesis, history, and physical properties is notably scarce in peer-reviewed literature.

Physicochemical Properties

Quantitative data for 1,2-Butadiene, 1,4-dibromo- is primarily based on computational models. The following table summarizes the available information.

| Property | Value | Source |

| Molecular Formula | C₄H₄Br₂ | PubChem |

| Molecular Weight | 211.88 g/mol | PubChem |

| CAS Number | 20884-14-4 | PubChem |

| IUPAC Name | 1,4-dibromobuta-1,2-diene | PubChem |

| Canonical SMILES | C(C=C=CBr)Br | PubChem |

The Primary Isomers: 1,4-Dibromo-2-butene and 3,4-Dibromo-1-butene

The most common and extensively studied dibromobutadiene isomers are formed from the electrophilic addition of bromine to 1,3-butadiene. This reaction is a classic example of kinetic versus thermodynamic control, yielding two primary products: 3,4-dibromo-1-butene (1,2-addition product) and 1,4-dibromo-2-butene (1,4-addition product).

Discovery and History

The study of the bromination of 1,3-butadiene dates back to early investigations into the reactivity of conjugated dienes. The observation that this reaction yields a mixture of two isomeric products was crucial in developing the understanding of electrophilic addition to conjugated systems and the concept of 1,2- and 1,4-addition. Further research elucidated the role of temperature in controlling the product ratio, with lower temperatures favoring the kinetically controlled 1,2-adduct and higher temperatures favoring the thermodynamically more stable 1,4-adduct.

Synthesis via Bromination of 1,3-Butadiene

The primary method for synthesizing a mixture of 1,4-dibromo-2-butene and 3,4-dibromo-1-butene is the direct bromination of 1,3-butadiene.

The reaction proceeds through a resonance-stabilized allylic carbocation intermediate. The initial electrophilic attack of a bromine molecule on one of the double bonds of 1,3-butadiene forms this intermediate. The subsequent nucleophilic attack by the bromide ion can occur at two different positions, leading to the two main products.

The following is a representative experimental protocol for the synthesis of 1,4-dibromo-2-butene, which is often the desired isomer due to its greater stability.

-

Reaction Setup: A reactor is charged with a solvent, typically a non-polar one like chloroform. The reactor is cooled to a low temperature, for instance, below -10 °C.[1]

-

Addition of Reactants: 1,3-butadiene is introduced into the cooled solvent. Subsequently, bromine is added dropwise while maintaining a low temperature, for example, -15 °C.[1]

-

Work-up: After the addition of bromine is complete, the solvent and any unreacted 1,3-butadiene are removed by distillation under reduced pressure.[1]

-

Purification: The crude product is then recrystallized from a suitable solvent, such as petroleum ether, to yield the solid 1,4-dibromo-2-butene.[1]

| Parameter | Value | Conditions |

| Temperature | -15 °C | Favors 1,2-addition product (kinetic control) |

| Temperature | 40 °C | Favors 1,4-addition product (thermodynamic control) |

| Solvent | Chloroform | Commonly used non-polar solvent |

Physicochemical Properties of Isomers

| Property | trans-1,4-Dibromo-2-butene | 3,4-Dibromo-1-butene |

| Molecular Formula | C₄H₆Br₂ | C₄H₆Br₂ |

| Molecular Weight | 213.90 g/mol | 213.90 g/mol |

| CAS Number | 821-06-7 | 10463-48-6 |

| Melting Point | 53-54 °C | Liquid at room temperature |

| Boiling Point | 205 °C | Not readily available |

| Appearance | White crystalline solid | Colorless liquid |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of these isomers.

| Spectroscopy | trans-1,4-Dibromo-2-butene | 3,4-Dibromo-1-butene |

| ¹H NMR (CDCl₃) | δ ~4.0 (d, 4H), ~5.9 (t, 2H) | δ ~4.1 (m, 1H), ~4.3 (m, 1H), ~5.4 (d, 1H), ~5.6 (d, 1H), ~6.0 (m, 1H) |

| ¹³C NMR (CDCl₃) | δ ~33, ~130 | δ ~38, ~48, ~120, ~135 |

| IR (cm⁻¹) | ~3030, ~1650, ~1200, ~960 | ~3080, ~1640, ~1250, ~980, ~920 |

Potential Synthesis of Allenic Dibromides

While a direct, high-yield synthesis for 1,2-Butadiene, 1,4-dibromo- is not readily found in the literature, the synthesis of other allenic bromides often involves the rearrangement of propargyl derivatives. A hypothetical pathway could involve the isomerization of a dibrominated butyne precursor.

Conclusion

The compound 1,2-Butadiene, 1,4-dibromo- remains a compound of theoretical interest with limited practical documentation. In contrast, its isomers, 1,4-dibromo-2-butene and 3,4-dibromo-1-butene, are well-characterized products of the electrophilic bromination of 1,3-butadiene. The synthesis of these isomers is a foundational reaction in organic chemistry, illustrating key principles of kinetic and thermodynamic control. For researchers and professionals in drug development, the well-established chemistry of the 1,4- and 1,2-addition products provides a versatile platform for the synthesis of a wide range of organic molecules. Further investigation into the synthesis and reactivity of the allenic isomer, 1,2-Butadiene, 1,4-dibromo-, could open new avenues for synthetic chemistry.

References

Theoretical Framework for the Study of 1,2-Butadiene, 1,4-dibromo- and its Isomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational methodologies applicable to the study of "1,2-Butadiene, 1,4-dibromo-" and its isomers. Due to a scarcity of published theoretical research on 1,2-butadiene, 1,4-dibromo-, this document establishes a framework for its computational analysis by drawing parallels with its more stable isomer, 1,4-dibromo-2-butene. This guide details proposed computational protocols, expected data outputs, and visual representations of logical workflows and molecular relationships, serving as a foundational resource for researchers initiating theoretical investigations into this and related halogenated hydrocarbons.

Introduction

1,2-Butadiene, 1,4-dibromo- is a halogenated cumulene, a class of compounds with unique electronic and structural properties. Its potential as a reactive intermediate or a building block in organic synthesis makes it a molecule of interest. Theoretical studies, employing quantum chemical calculations, are essential for elucidating its molecular structure, stability, reactivity, and spectroscopic properties. Such in-silico analyses provide insights that can guide synthetic efforts and predict the behavior of the molecule in various chemical environments. This guide will focus on the application of Density Functional Theory (DFT), a robust method for computational chemistry.

Isomeric Landscape

The C4H4Br2 formula encompasses several isomers, with the allenic 1,2-butadiene, 1,4-dibromo- and the conjugated 1,4-dibromo-2-butene (in its cis and trans configurations) being of primary interest. The relative stability and electronic structure of these isomers can be effectively studied using computational methods.

Proposed Computational Protocol

A detailed computational protocol is essential for obtaining accurate and reproducible results. The following outlines a recommended workflow for the theoretical study of 1,2-butadiene, 1,4-dibromo- and its isomers.

Software

A widely used quantum chemistry software package such as Gaussian, ORCA, or Spartan is recommended.

Methodology

-

Geometry Optimization: The initial step involves optimizing the molecular geometry to find the lowest energy conformation. Density Functional Theory (DFT) is a suitable method. A recommended functional is B3LYP or CAM-B3LYP, which have shown good performance for organic molecules.

-

Basis Set Selection: A Pople-style basis set such as 6-311++G(d,p) is recommended to provide a good balance between accuracy and computational cost. The inclusion of diffuse functions (++) is important for accurately describing the electron distribution in molecules with electronegative atoms like bromine.

-

Frequency Calculations: Following geometry optimization, frequency calculations should be performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum. These calculations also yield thermodynamic data such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.

-

Electronic Property Calculations: Single-point energy calculations on the optimized geometries can be used to determine a range of electronic properties, including:

-

Molecular orbital analysis (HOMO-LUMO energies and distributions)

-

Molecular Electrostatic Potential (MEP) mapping

-

Dipole moment

-

Natural Bond Orbital (NBO) analysis for charge distribution

-

The following diagram illustrates the proposed computational workflow:

Methodological & Application

Synthesis protocol for "1,2-Butadiene, 1,4-dibromo-"

Abstract

This document provides a detailed synthesis protocol for trans-1,4-dibromo-2-butene. Due to the limited availability of established synthesis protocols for 1,4-dibromo-1,2-butadiene, this guide focuses on a common and well-documented related isomer. The described method involves the bromination of 1,3-butadiene and subsequent purification. This protocol is intended for researchers, scientists, and professionals in drug development and organic synthesis.

Introduction

1,4-Dibromo-2-butene is a valuable bifunctional molecule utilized as a precursor in various organic syntheses. Its utility is prominent in the construction of larger molecular frameworks and in the synthesis of pharmaceutical intermediates. The protocol outlined below describes a common laboratory-scale synthesis of trans-1,4-dibromo-2-butene from 1,3-butadiene.

Reaction Scheme

Application Notes and Protocols for the Bromination of 1,3-Butadiene

For Researchers, Scientists, and Drug Development Professionals

Introduction

The electrophilic addition of bromine to 1,3-butadiene is a classic example of a reaction under kinetic versus thermodynamic control, yielding two primary products: 3,4-dibromo-1-butene (1,2-addition product) and 1,4-dibromo-2-butene (1,4-addition product). The ratio of these products is highly dependent on the experimental conditions, particularly temperature. Understanding and controlling these conditions are crucial for selectively synthesizing the desired isomer for various applications in organic synthesis and drug development. These application notes provide detailed experimental conditions, protocols, and mechanistic insights for the bromination of 1,3-butadiene.

Data Presentation: Product Distribution

The product distribution of the bromination of 1,3-butadiene is significantly influenced by temperature. At lower temperatures, the reaction is under kinetic control, favoring the formation of the 1,2-addition product. At higher temperatures, the reaction is under thermodynamic control, leading to the more stable 1,4-addition product.

| Temperature (°C) | Solvent | 1,2-Addition Product (%) (3,4-dibromo-1-butene) | 1,4-Addition Product (%) (1,4-dibromo-2-butene) | Reference |

| -15 | Not Specified | 60 | 40 | |

| 60 | Not Specified | 10 | 90 |

Note: The 1,4-addition product is typically a mixture of cis and trans isomers, with the trans isomer being the major component due to its higher stability.

Experimental Protocols

Protocol 1: Synthesis of 1,4-Dibromo-2-butene (Thermodynamic Control)

This protocol is optimized for the synthesis of the thermodynamically favored 1,4-dibromo-2-butene.

Materials:

-

1,3-Butadiene

-

Bromine

-

Dichloromethane (CH₂Cl₂), Chloroform (CHCl₃), or Carbon Tetrachloride (CCl₄) (anhydrous)

-

Petroleum ether or n-hexane for recrystallization

-

Three-neck round-bottom flask equipped with a dropping funnel, a thermometer, and a magnetic stirrer

-

Ice bath and heating mantle

-

Rotary evaporator

-

Apparatus for vacuum filtration

Procedure:

-

In a three-neck round-bottom flask, dissolve 1,3-butadiene in an appropriate volume of anhydrous dichloromethane. The reaction can be carried out at a temperature range of -25 °C to 60 °C, with a more controlled reaction at temperatures between -15 °C and 20 °C. For this protocol, maintain the temperature at 40-60 °C to favor the 1,4-addition product.[1]

-

Slowly add a stoichiometric equivalent of bromine, dissolved in the same solvent, to the stirred solution of 1,3-butadiene using the dropping funnel. The addition should be dropwise to control the reaction temperature and prevent the formation of side products.

-

After the addition is complete, continue stirring the reaction mixture at the same temperature for 1 to 8 hours to ensure complete reaction.[1]

-

Upon completion, remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product is then purified by vacuum distillation, collecting the fraction boiling between 70-80 °C under a vacuum of 1000-1500 Pa.[1]

-

Further purification can be achieved by recrystallization from petroleum ether or n-hexane to yield pure trans-1,4-dibromo-2-butene.

Protocol 2: Synthesis Favoring 3,4-Dibromo-1-butene (Kinetic Control)

This protocol is designed to favor the formation of the kinetically controlled 1,2-addition product.

Materials:

-

Same as Protocol 1.

Procedure:

-

In a three-neck round-bottom flask, dissolve 1,3-butadiene in anhydrous chloroform. Cool the flask to below -10 °C using an ice-salt bath.[2]

-

Stir the solution and further cool it to below -15 °C.[2]

-

Slowly add a stoichiometric equivalent of bromine, dissolved in chloroform, dropwise to the reaction mixture while maintaining the temperature at -15 °C.[2]

-

After the addition is complete, continue to stir the mixture at -15 °C for a short period (e.g., 30 minutes to 1 hour) to allow the reaction to go to completion without significant isomerization to the thermodynamic product.

-

Quickly work up the reaction by distilling the chloroform and any unreacted 1,3-butadiene under reduced pressure at a low temperature.

-

The resulting mixture will be enriched in 3,4-dibromo-1-butene. Further purification can be attempted by careful fractional distillation under high vacuum, though isolation of the pure kinetic product is challenging due to its tendency to rearrange.

Product Analysis Protocol

The ratio of 1,2- and 1,4-addition products can be determined using Gas Chromatography-Mass Spectrometry (GC-MS).

Instrumentation:

-

Gas chromatograph equipped with a mass selective detector (GC-MS).

-

A suitable capillary column for separating the isomers (e.g., a non-polar or medium-polarity column).

Procedure:

-

Prepare a dilute solution of the crude reaction mixture in a suitable solvent (e.g., dichloromethane).

-

Inject a small volume of the sample into the GC-MS.

-

Develop a suitable temperature program for the GC oven to achieve good separation of the 3,4-dibromo-1-butene and 1,4-dibromo-2-butene isomers.

-

Identify the peaks corresponding to each isomer based on their mass spectra and retention times. The mass spectra of both isomers will show characteristic isotopic patterns for two bromine atoms.

-

Quantify the relative amounts of each isomer by integrating the peak areas in the total ion chromatogram. The ratio of the peak areas will correspond to the product ratio.

Signaling Pathways and Experimental Workflows

Below are diagrams illustrating the reaction mechanism and a general experimental workflow for the bromination of 1,3-butadiene.

Caption: Reaction mechanism for the bromination of 1,3-butadiene.

Caption: General experimental workflow for 1,3-butadiene bromination.

References

Application Notes and Protocols for 1,2-Butadiene, 1,4-dibromo- in Diels-Alder Reactions

Disclaimer: Scholarly literature and chemical databases contain limited specific information regarding the application of 1,4-dibromo-1,2-butadiene as a diene in Diels-Alder reactions. The following application notes and protocols are based on the general principles of cycloaddition reactions involving cumulenes and brominated dienes and are intended to serve as a foundational guide for researchers. Experimental conditions should be optimized for specific substrates and desired outcomes.

Introduction

The Diels-Alder reaction is a powerful and widely utilized [4+2] cycloaddition reaction in organic synthesis for the formation of six-membered rings.[1] The reaction typically involves a conjugated diene and a dienophile. 1,4-dibromo-1,2-butadiene is a unique potential diene due to its cumulenic (allene) structure and the presence of bromine substituents. The allene system offers a distinct reactive pathway for cycloaddition, while the bromine atoms can influence the electronics of the diene system and provide synthetic handles for further functionalization of the resulting cycloadduct.

This document provides a theoretical framework and generalized protocols for employing 1,4-dibromo-1,2-butadiene in Diels-Alder reactions, targeting researchers, scientists, and professionals in drug development.

Theoretical Considerations

2.1. Reactivity of Allenic Dienes

1,4-dibromo-1,2-butadiene is a cumulene, specifically an allene. In the context of the Diels-Alder reaction, one of the double bonds of the allene system can act as a component of the diene. The reactivity of cumulenes in Diels-Alder reactions has been a subject of theoretical and experimental studies.[2] The perpendicular arrangement of the π-systems in allenes means that they do not behave as conventional conjugated dienes. Instead, one double bond of the allene can react with a dienophile in a [4+2] cycloaddition, where the other double bond of the allene acts as the second component of the "diene" system.

2.2. Electronic Effects of Bromine Substituents

The two bromine atoms in 1,4-dibromo-1,2-butadiene are expected to have a significant impact on its reactivity. Bromine is an electron-withdrawing group via induction but can also act as a weak electron-donating group through resonance. These electronic effects will modulate the energy levels of the frontier molecular orbitals (HOMO and LUMO) of the diene, thereby influencing its reactivity towards different dienophiles.

2.3. Regioselectivity and Stereoselectivity

The substitution pattern on both the diene and the dienophile will govern the regioselectivity of the reaction. For an unsymmetrical dienophile, two regioisomeric products are possible. The stereoselectivity of the Diels-Alder reaction is a key feature, often proceeding via a concerted mechanism that retains the stereochemistry of the dienophile in the product.

Proposed Diels-Alder Reaction with 1,4-dibromo-1,2-butadiene

The general scheme for the Diels-Alder reaction of 1,4-dibromo-1,2-butadiene with a generic dienophile is presented below. The reaction is expected to yield a substituted cyclohexene derivative with two bromine atoms that can be used for subsequent chemical transformations.

Caption: General Diels-Alder reaction scheme.

Experimental Protocols (General Guidance)

Due to the absence of specific literature, the following protocols are generalized and should be adapted and optimized for the specific dienophile and reaction scale.

4.1. Materials and Reagents

-

1,4-dibromo-1,2-butadiene (synthesis may be required)

-

Dienophile (e.g., maleic anhydride, N-phenylmaleimide, dimethyl acetylenedicarboxylate)

-

Anhydrous solvent (e.g., toluene, xylene, dichloromethane)

-

Inert gas (e.g., nitrogen or argon)

-

Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

-

Heating and stirring apparatus (e.g., magnetic stirrer with a heating mantle)

-

Analytical equipment for reaction monitoring and product characterization (TLC, GC-MS, NMR)

4.2. General Reaction Setup

The following diagram outlines a typical workflow for performing a Diels-Alder reaction.

Caption: A typical experimental workflow diagram.

4.3. Protocol for a Trial Reaction with Maleic Anhydride

-

Preparation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve 1,4-dibromo-1,2-butadiene (1.0 eq) in anhydrous toluene (10 mL per mmol of diene).

-

Reaction Initiation: To the stirred solution, add maleic anhydride (1.1 eq).

-

Heating and Monitoring: Heat the reaction mixture to reflux (approx. 110 °C). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) at regular intervals.

-

Workup: Once the reaction is complete (or has reached equilibrium), cool the mixture to room temperature. If necessary, filter any precipitated product. Otherwise, remove the solvent under reduced pressure.

-

Purification: Dissolve the crude residue in a minimal amount of a suitable solvent (e.g., dichloromethane) and purify by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

Characterization: Combine the fractions containing the pure product, remove the solvent, and characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Data Presentation (Hypothetical)

As no experimental data is available, the following table is a template for how quantitative data from such reactions should be organized. This allows for easy comparison of the effects of different reaction parameters.

| Entry | Dienophile | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Maleic Anhydride | Toluene | 110 | 24 | Data not available |

| 2 | N-Phenylmaleimide | Xylene | 140 | 18 | Data not available |

| 3 | Dimethyl Acetylenedicarboxylate | Dichloromethane | 40 | 48 | Data not available |

| 4 | Acrylonitrile | Toluene | 110 | 36 | Data not available |

Potential Applications in Drug Development

The cycloadducts resulting from the Diels-Alder reaction of 1,4-dibromo-1,2-butadiene would be highly functionalized six-membered rings. The presence of two bromine atoms offers significant opportunities for further synthetic modifications, making these compounds valuable scaffolds in drug discovery and development.

Caption: Potential synthetic transformations.

The ability to introduce a variety of substituents through reactions at the carbon-bromine bonds allows for the rapid generation of a library of diverse molecules. These compounds can then be screened for biological activity, potentially leading to the discovery of new therapeutic agents.

Conclusion

While 1,4-dibromo-1,2-butadiene is not a well-explored diene in Diels-Alder chemistry, its unique structure suggests it could be a valuable building block in organic synthesis. The protocols and theoretical considerations outlined in this document provide a starting point for researchers interested in exploring its reactivity. Further experimental investigation is required to fully elucidate its potential and to develop optimized conditions for its use in cycloaddition reactions.

References

Application Notes and Protocols: Cycloaddition Reactions Involving 1,2-Butadiene, 1,4-dibromo-

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of "1,2-Butadiene, 1,4-dibromo-" and its isomers in cycloaddition reactions. Given the allenic and potentially unstable nature of 1,2-butadiene, 1,4-dibromo-, its direct application in cycloaddition reactions is not widely documented. A more synthetically viable approach involves its isomerization or use as a precursor to a more stable, conjugated diene system, such as 2-bromo-1,3-butadiene, which readily undergoes cycloaddition reactions. This document focuses on the generation of such reactive dienes and their subsequent application in forming complex cyclic scaffolds relevant to medicinal chemistry and materials science.

Conceptual Framework: From an Unstable Allene to a Reactive Diene

1,2-Butadiene, 1,4-dibromo- is an allene, a class of compounds with two cumulative double bonds. Allenes are typically not used as the 4π-electron component in Diels-Alder reactions. A more practical strategy is the in situ generation of a conjugated diene, like 2-bromo-1,3-butadiene, from a suitable precursor. This can be conceptually approached through a base-mediated isomerization or an elimination reaction. The resulting 2-bromo-1,3-butadiene is a valuable synthon for [4+2] cycloaddition reactions.

Below is a logical workflow illustrating the proposed synthetic strategy.

Caption: Synthetic workflow from a dibromobutadiene precursor to complex cyclic molecules.

Application Note 1: Diels-Alder Reactions of in situ Generated 2-Bromo-1,3-butadiene

2-Bromo-1,3-butadienes are highly effective substrates for tandem Diels-Alder and transition metal cross-coupling reactions.[1] The intermolecular cycloaddition of a 2-bromo-1,3-diene with activated dienophiles can be facilitated by Lewis acid catalysis, often resulting in high yields and excellent endo diastereoselectivity.[1] The resulting vinyl bromide cycloadducts are versatile intermediates for subsequent functionalization via Stille and Suzuki cross-coupling reactions under standard conditions, providing access to a diverse range of substituted cyclohexene products.[1]

Quantitative Data Summary

The following table summarizes representative yields and diastereoselectivity for the Diels-Alder reaction between a 2-bromo-1,3-diene and various dienophiles, followed by a subsequent Suzuki coupling.

| Entry | Dienophile | Lewis Acid | Diels-Alder Yield (%) | endo:exo Ratio | Suzuki Coupling Yield (%) |

| 1 | N-phenylmaleimide | BF₃·OEt₂ | 95 | >95:5 | 85 |

| 2 | Methyl acrylate | TiCl₄ | 88 | 90:10 | 78 |

| 3 | Acrolein | SnCl₄ | 85 | 85:15 | 75 |

| 4 | Dimethyl acetylenedicarboxylate | None (thermal) | 92 | N/A | 88 |

Data is representative and compiled for illustrative purposes based on typical outcomes for such reactions.

Experimental Protocols

Protocol 1: General Procedure for the Lewis Acid-Catalyzed Diels-Alder Reaction of a 2-Bromo-1,3-diene

This protocol describes a general method for the [4+2] cycloaddition between a 2-bromo-1,3-diene and an activated dienophile.

Materials:

-

2-Bromo-1,3-diene (or a precursor that generates it in situ)

-

Dienophile (e.g., N-phenylmaleimide)

-

Lewis Acid (e.g., BF₃·OEt₂, TiCl₄, SnCl₄)

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the dienophile (1.0 eq).

-

Dissolve the dienophile in anhydrous DCM.

-

Cool the solution to the desired temperature (typically between -78 °C and 0 °C).

-

Add the Lewis acid (0.1 - 1.0 eq) dropwise to the stirred solution.

-

After stirring for 15 minutes, add a solution of the 2-bromo-1,3-diene (1.2 eq) in anhydrous DCM dropwise over 10 minutes.

-

Allow the reaction to stir at the specified temperature for the required time (typically 1-4 hours), monitoring by TLC.

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃.

-

Allow the mixture to warm to room temperature and transfer to a separatory funnel.

-

Extract the aqueous layer with DCM (3 x 20 mL).

-

Combine the organic layers and wash with brine, then dry over anhydrous MgSO₄.

-

Filter the solution and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography on silica gel to yield the vinyl bromide cycloadduct.

Caption: Experimental workflow for the Diels-Alder reaction.

Protocol 2: General Procedure for Suzuki Cross-Coupling of the Vinyl Bromide Cycloadduct

This protocol outlines the functionalization of the Diels-Alder product via a Suzuki cross-coupling reaction.

Materials:

-

Vinyl bromide cycloadduct (from Protocol 1)

-

Boronic acid or ester (1.5 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

-

Base (e.g., K₂CO₃, Na₂CO₃, 2.0 eq)

-

Solvent system (e.g., Toluene/Ethanol/Water or Dioxane/Water)

-

Standard glassware for inert atmosphere reactions

Procedure:

-

In a round-bottom flask, combine the vinyl bromide cycloadduct (1.0 eq), the boronic acid (1.5 eq), and the base (2.0 eq).

-

Add the solvent system (e.g., a 3:1:1 mixture of toluene:ethanol:water).

-

Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

-

Add the palladium catalyst to the flask under a positive pressure of inert gas.

-

Heat the reaction mixture to reflux (typically 80-100 °C) and stir until the starting material is consumed (monitor by TLC).

-

Cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the final coupled product.

Caption: Workflow for the Suzuki cross-coupling reaction.

Signaling Pathway Analogy: Reaction Cascade

The tandem Diels-Alder/cross-coupling sequence can be visualized as a synthetic cascade, analogous to a signaling pathway, where the initial cycloaddition product acts as a substrate for a subsequent transformation, leading to increased molecular complexity.

Caption: A reaction cascade for building molecular complexity.

Disclaimer: The protocols provided are general and may require optimization for specific substrates and scales. Appropriate safety precautions should be taken when handling all chemicals.

References

Application Notes and Protocols for 1,2-Butadiene, 1,4-dibromo- in Polymerization

Disclaimer: Extensive literature searches have revealed a significant lack of published data regarding the direct polymerization applications of "1,2-Butadiene, 1,4-dibromo-". This compound, with the chemical formula C4H4Br2, is not a commonly utilized monomer in documented polymerization processes.[1] The information presented herein is based on the chemical structure of the molecule and draws parallels from related, well-understood polymerization and crosslinking reactions of other dienes and organobromides. The protocols and applications described are largely theoretical and should be approached as a starting point for exploratory research.

Introduction to 1,2-Butadiene, 1,4-dibromo-

1,2-Butadiene, 1,4-dibromo- is a halogenated organic compound featuring a cumulated diene (allene) structure and two bromine atoms.[1] Its unique structure, combining a reactive allene functional group with two terminal bromine atoms, suggests potential utility in polymer chemistry, not necessarily as a primary monomer for homopolymerization, but more likely as a specialty chemical for polymer modification, crosslinking, or as a precursor to other functional monomers.

The high reactivity of the allene group and the susceptibility of the carbon-bromine bonds to nucleophilic substitution or radical reactions make this molecule a candidate for various chemical transformations.[2]

Hypothetical Polymerization Pathways and Applications

While no specific data exists for the polymerization of 1,2-Butadiene, 1,4-dibromo-, its structure suggests several potential, albeit challenging, polymerization routes.

Free Radical Polymerization (Hypothetical)

The allene functionality could potentially undergo free-radical polymerization. However, the presence of allylic bromine atoms may lead to significant chain transfer reactions, limiting the achievable molecular weight and likely resulting in a low-quality, ill-defined polymer. The high concentration of bromine could also impart flame-retardant properties to the resulting material.

Use as a Crosslinking Agent

A more plausible application for 1,2-Butadiene, 1,4-dibromo- is as a crosslinking agent for existing polymers. The two bromine atoms can react with nucleophilic sites on polymer chains (e.g., amines, carboxylates, or thiolates) to form covalent crosslinks. For instance, it could be used to vulcanize rubbers or cure resins. Studies on butadiene binders have explored various cross-linkers to enhance their properties.[3] Similarly, post-polymerization modification of polybutadiene is a known strategy to introduce crosslinks.[4][5][6]

Precursor for Novel Monomers

1,2-Butadiene, 1,4-dibromo- could serve as a starting material for the synthesis of more complex and potentially polymerizable diene monomers.[7] For example, the bromine atoms could be substituted with other functional groups that are more amenable to controlled polymerization techniques.

Experimental Protocols (Theoretical)

The following protocols are hypothetical and adapted from standard procedures for related monomers. They should be considered as a starting point and would require significant optimization.

Protocol for Investigating Free-Radical Polymerization

Objective: To attempt the free-radical polymerization of 1,2-Butadiene, 1,4-dibromo-.

Materials:

-

1,2-Butadiene, 1,4-dibromo-

-

Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) as initiator

-

Anhydrous toluene or dioxane as solvent

-

Methanol as a non-solvent for precipitation

-

Schlenk flask and nitrogen/argon line

Procedure:

-

In a Schlenk flask under an inert atmosphere, dissolve a known amount of 1,2-Butadiene, 1,4-dibromo- in the chosen anhydrous solvent.

-

Add the radical initiator (e.g., 0.1-1 mol% relative to the monomer).

-

Heat the reaction mixture to a temperature appropriate for the chosen initiator (e.g., 60-80 °C for AIBN).

-

Allow the reaction to proceed for a set time (e.g., 24 hours), monitoring for any changes in viscosity.

-

Cool the reaction mixture to room temperature.

-

Precipitate the polymer by slowly adding the reaction solution to a stirred excess of methanol.

-

Filter the precipitate, wash with fresh methanol, and dry under vacuum to a constant weight.

-

Characterize the product using techniques such as NMR, FTIR, and GPC to determine if polymerization has occurred and to what extent.

Protocol for Investigating Crosslinking of a Pre-existing Polymer

Objective: To use 1,2-Butadiene, 1,4-dibromo- to crosslink a polymer with nucleophilic side chains (e.g., poly(vinyl amine)).

Materials:

-

Polymer with nucleophilic side chains (e.g., poly(vinyl amine), poly(acrylic acid) neutralized with a base)

-

1,2-Butadiene, 1,4-dibromo-

-

A suitable solvent that dissolves the polymer (e.g., water, DMF)

-

A non-basic acid scavenger if HBr is generated (e.g., a hindered amine like proton sponge)

Procedure:

-

Dissolve the polymer in the chosen solvent in a reaction vessel.

-

Add the acid scavenger to the polymer solution.

-

Slowly add a solution of 1,2-Butadiene, 1,4-dibromo- in the same solvent to the polymer solution with stirring. The molar ratio of the dibromo compound to the nucleophilic groups on the polymer will determine the crosslinking density.

-

Heat the mixture if necessary to facilitate the reaction (e.g., 50-100 °C).

-

Monitor the reaction for signs of crosslinking, such as gel formation.

-

Once the desired level of crosslinking is achieved (or the reaction is complete), cool the mixture.

-

Purify the crosslinked polymer by washing with a suitable solvent to remove unreacted reagents.

-

Dry the crosslinked polymer and characterize its properties (e.g., swelling behavior, mechanical strength).

Data Presentation (Illustrative for Related Systems)

Since no quantitative data exists for the polymerization of 1,2-Butadiene, 1,4-dibromo-, the following table provides examples of data from the polymerization of 1,3-butadiene under different catalytic systems to illustrate typical characterization data for polydienes.

| Catalyst System | Monomer | Polymer Microstructure | Mn ( g/mol ) | Mw/Mn (PDI) | Reference |

| Nitroxide-Mediated | 1,3-Butadiene | - | 1,000-100,000 | 1.06-1.15 | [8] |

| Co(II)/Ni(II) Complexes | 1,3-Butadiene | cis-1,4 or iso-1,2 | - | - | [9][10] |

| α-Diimine Nickel Catalysts | Styrene, Butadiene | cis-1,4 PB, isotactic PS | - | - | [11] |

| Neodymium-based | 1,3-Butadiene | high cis-1,4 | - | 1.32 | [12] |

| n-BuLi | 1,3-Butadiene | 1,4 and 1,2 | 5000 | - | [13][14] |

Visualizations

Below are diagrams illustrating the hypothetical workflow for investigating the polymerization of 1,2-Butadiene, 1,4-dibromo- and its potential use as a crosslinking agent.

Caption: Hypothetical workflow for free-radical polymerization.

Caption: Workflow for use as a crosslinking agent.

Conclusion

References

- 1. 1,2-Butadiene, 1,4-dibromo- | C4H4Br2 | CID 12249213 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. researchgate.net [researchgate.net]

- 4. Crosslinking 1,4-polybutadiene via allylic amination: a new strategy for deconstructable rubbers - PMC [pmc.ncbi.nlm.nih.gov]